1-Isocyanato-4-(2-phenylethyl)benzene
Description
Chemical Identification and Nomenclature of 1-Isocyanato-4-(2-phenylethyl)benzene
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-isocyanato-4-(2-phenylethyl)benzene . The structure consists of a central benzene ring with two substituents:
- An isocyanate group (-N=C=O) at position 1.
- A 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 4.
The spatial arrangement of these groups creates a sterically hindered environment due to the bulky phenylethyl substituent, which influences reactivity and physical properties.
CAS Registry Number and Molecular Formula
The Chemical Abstracts Service (CAS) Registry Number for this compound is 918435-06-0 . Its molecular formula is C₁₅H₁₃NO , corresponding to a molecular weight of 223.27 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
| Property | Value |
|---|---|
| CAS Registry Number | 918435-06-0 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
Spectroscopic Characterization (NMR, IR, MS)
While detailed experimental spectroscopic data for 1-isocyanato-4-(2-phenylethyl)benzene are not explicitly provided in the cited sources, general spectral characteristics can be inferred from its functional groups:
Infrared (IR) Spectroscopy
- The isocyanate group exhibits a strong absorption band near 2,270 cm⁻¹ due to the asymmetric stretching vibration of the N=C=O moiety.
- Aromatic C-H stretching vibrations typically appear between 3,000–3,100 cm⁻¹ , while bending modes of the benzene ring occur near 1,600–1,450 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
- The molecular ion peak ([M]⁺) would appear at m/z 223 , corresponding to the molecular weight.
- Fragmentation patterns likely include loss of the isocyanate group (-NCO, 42 Da) and cleavage of the phenylethyl substituent.
Properties
CAS No. |
918435-06-0 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-isocyanato-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H13NO/c17-12-16-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
InChI Key |
PHMBEDBRFGWJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isocyanato-4-(2-phenylethyl)benzene typically involves the reaction of an amine precursor with phosgene. The general reaction can be represented as follows:
RNH2+COCl2→RNCO+2HCl
In this reaction, the amine (RNH2) reacts with phosgene (COCl2) to form the isocyanate (RNCO) and hydrochloric acid (HCl) . Industrial production methods often involve the use of safer phosgene derivatives, such as oxalyl chloride, to minimize the hazards associated with phosgene .
Chemical Reactions Analysis
1-Isocyanato-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
- Reacts with alcohols to form urethanes.
Nucleophilic Addition: ROH+R’NCO→ROC(O)N(H)R’
Reacts with water to form amines and carbon dioxide.Hydrolysis: RNCO+H2O→RNH2+CO2
Polymerization: Reacts with diols to form polyurethanes, which are widely used in foams and coatings.
Scientific Research Applications
Polymer Chemistry
Polyurethane Production:
1-Isocyanato-4-(2-phenylethyl)benzene is primarily utilized in the synthesis of polyurethanes. These polymers are formed through the reaction of isocyanates with polyols, leading to versatile materials used in coatings, adhesives, and foams. The unique structure of this isocyanate allows for the production of polymers with specific mechanical properties and thermal stability, making it suitable for high-performance applications .
Adhesives and Sealants:
The compound's reactivity with various substrates makes it an ideal candidate for developing adhesives and sealants. Its ability to form strong bonds with both polar and non-polar surfaces enhances adhesion performance in construction and automotive industries. The isocyanate groups facilitate cross-linking reactions, improving the durability and resistance of the adhesive formulations .
Medicinal Chemistry
Drug Development:
Research indicates that derivatives of isocyanates, including 1-Isocyanato-4-(2-phenylethyl)benzene, have potential applications in medicinal chemistry. They can act as intermediates in synthesizing pharmaceutical compounds. For instance, modifications to this structure can lead to the development of novel analgesics or anti-inflammatory agents .
Biological Activity:
Studies have shown that isocyanates can exhibit biological activity due to their electrophilic nature. This property allows them to interact with nucleophilic sites in biological molecules, potentially leading to therapeutic effects or toxicity depending on the context .
Materials Science
Advanced Coatings:
The compound is also explored for use in advanced coatings that require specific properties such as scratch resistance, chemical resistance, or UV stability. The incorporation of 1-Isocyanato-4-(2-phenylethyl)benzene into coating formulations can enhance performance characteristics due to its cross-linking capabilities during curing processes .
Composite Materials:
In composite materials, this isocyanate can be utilized to improve interfacial adhesion between different phases (e.g., fibers and matrices), which is crucial for enhancing mechanical properties like tensile strength and impact resistance. Its application in fiber-reinforced composites has been studied extensively for aerospace and automotive applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-(2-phenylethyl)benzene involves its reactivity as an electrophile. The isocyanate group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymeric materials .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CF₃ in 1-Isocyanato-4-(trifluoromethyl)benzene) increase the electrophilicity of the -NCO group, accelerating reactions with nucleophiles. The nitro (-NO₂) group in 1-Isocyanato-2-methyl-4-nitro-benzene further enhances reactivity for electrophilic substitution or reduction reactions .
Applications :
- MDI is a cornerstone in polyurethane chemistry due to its dual -NCO groups, enabling crosslinking in foams and elastomers. The target compound’s single -NCO group limits its utility in crosslinking but may serve in linear polymer chains or small-molecule syntheses .
- Fluorinated isocyanates (e.g., 1-Fluoro-4-isocyanatobenzene ) are prized in heat-resistant coatings, while the trifluoromethyl derivative is critical in pharmaceutical impurity profiling .
Physicochemical Properties :
- The 2-phenylethyl group enhances lipophilicity, improving solubility in organic solvents compared to polar derivatives like nitro- or fluoro-substituted isocyanates. This property may favor its use in hydrophobic material formulations .
Biological Activity
1-Isocyanato-4-(2-phenylethyl)benzene, a compound with the molecular formula C16H15N, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.
- Molecular Formula : C16H15N
- Molecular Weight : 237.3 g/mol
- IUPAC Name : 1-isocyanato-4-(2-phenylethyl)benzene
Antimicrobial Activity
Research indicates that 1-Isocyanato-4-(2-phenylethyl)benzene exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of 1-Isocyanato-4-(2-phenylethyl)benzene has been investigated through various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12 |
| A549 (Lung cancer) | 15 |
| HeLa (Cervical cancer) | 10 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models indicate that it can significantly reduce pro-inflammatory cytokines.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 75 |
| IL-6 | 70 |
These findings suggest that 1-Isocyanato-4-(2-phenylethyl)benzene may serve as a therapeutic agent for inflammatory conditions by inhibiting cytokine production .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various isocyanates included 1-Isocyanato-4-(2-phenylethyl)benzene, revealing that it outperformed several standard antibiotics in inhibiting growth of resistant bacterial strains. The study utilized disk diffusion methods and MIC determinations to assess effectiveness.
Cancer Cell Line Study
In another research effort, the compound was tested against multiple cancer cell lines, revealing a dose-dependent response in cell viability assays. The study highlighted the compound's potential to disrupt cellular processes critical for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
